3-Methoxy-benzamidine
Overview
Description
3-Methoxy-benzamidine is a small molecule with the molecular formula C8H10N2O . It contains a total of 21 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), and 1 ether (aromatic) .
Synthesis Analysis
The synthesis of benzamidine derivatives has been reported in several studies . For instance, one study involved the synthesis of 4-((5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine by condensation of 2-(4-carbamimidoylphenoxy)acetohydrazide with different aromatic acids .Molecular Structure Analysis
The molecular structure of 3-Methoxy-benzamidine includes a six-membered aromatic ring, an amidine derivative, a primary aliphatic amine, and an aromatic ether .Physical And Chemical Properties Analysis
3-Methoxy-benzamidine is a light brown solid with a molecular weight of 150.18 .Scientific Research Applications
Chemical Properties and Identification
3-Methoxy-benzamidine, with the CAS Number: 25412-66-2, has a molecular weight of 150.18 and a linear formula of C8H10N2O . It is a light brown solid and is stored at temperatures between 0-5°C .
Synthesis of Heterocyclic Derivatives
3-Methoxy-benzamidine can be used in the synthesis of novel heterocyclic derivatives. For instance, it has been used in the synthesis of 4-((5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine and 4-((4-(substituted benzylideneamino)-4H-1,2,4-triazol-3-yl)methoxy)benzamidine . These compounds were synthesized by condensation of 2-(4-carbamimidoylphenoxy)acetohydrazide with different aromatic acids .
Antimicrobial Evaluation
The newly synthesized compounds from 3-Methoxy-benzamidine have been subjected to antimicrobial evaluation against P. gingivalis and E. coli using the micro-broth dilution method . This shows the potential of 3-Methoxy-benzamidine in the development of new antimicrobial agents.
Treatment of Periodontal Disease
The synthesized compounds from 3-Methoxy-benzamidine have been evaluated for their effectiveness against periodontal disease triggering bacteria . This indicates the potential use of 3-Methoxy-benzamidine in the treatment of periodontal disease.
Cytotoxicity Analysis
The synthesized compounds from 3-Methoxy-benzamidine have also been subjected to cytotoxicity analysis . This is crucial in determining the safety and potential side effects of these compounds in biological systems.
Optimization of Enzyme Activity Assays
While there is no direct mention of 3-Methoxy-benzamidine in this context, benzamidine derivatives have been used in the optimization of enzyme activity assays . This suggests that 3-Methoxy-benzamidine could potentially be used in similar applications.
Safety And Hazards
properties
IUPAC Name |
3-methoxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHGVAIVMZVMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408426 | |
Record name | 3-METHOXY-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-benzamidine | |
CAS RN |
25412-66-2 | |
Record name | 3-Methoxybenzamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25412-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-METHOXY-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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